GDC-0349

Catalog No.
S528765
CAS No.
1207360-89-1
M.F
C24H32N6O3
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GDC-0349

CAS Number

1207360-89-1

Product Name

GDC-0349

IUPAC Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea

Molecular Formula

C24H32N6O3

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C24H32N6O3/c1-3-25-24(31)26-18-6-4-17(5-7-18)22-27-21-12-29(19-14-33-15-19)9-8-20(21)23(28-22)30-10-11-32-13-16(30)2/h4-7,16,19H,3,8-15H2,1-2H3,(H2,25,26,31)/t16-/m0/s1

InChI Key

RGJOJUGRHPQXGF-INIZCTEOSA-N

solubility

Soluble in DMSO, not in water

Synonyms

GDC0349; GDC 0349; GDC-0349 ; RG7603.

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOC[C@@H]5C

The exact mass of the compound Gdc-0349 is 452.25359 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GDC-0349 (CAS 1207360-89-1) is a highly potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), targeting both the mTORC1 and mTORC2 complexes [1]. Structurally distinguished by an oxetane motif and a urea bioisostere, the compound achieves exceptional target affinity with an in vitro Ki of 3.8 nM. For procurement professionals and lead scientists, GDC-0349 represents a critical tool compound because it overcomes the pharmacokinetic and selectivity limitations of earlier mTOR modulators. It is specifically engineered to provide >790-fold selectivity against PI3K isoforms and lacks the cytochrome P450 (CYP) liabilities common to earlier generation kinase inhibitors, making it a benchmark material for rigorous in vivo efficacy studies and complex combination therapy screens [1].

Research Fit

Workflow
Dual mTORC1/2 inhibition studies; distinguishes rapalog‑insensitive signaling
Mechanism
ATP‑competitive mTOR kinase inhibitor; non‑allosteric chemotype
Stage
Reported clinical‑stage tool compound (Phase I); PK/PD model‑ready

Substituting GDC-0349 with classical rapalogs (e.g., rapamycin) or dual PI3K/mTOR inhibitors (e.g., GDC-0980 or PI-103) fundamentally compromises experimental integrity and therapeutic modeling [1]. Rapalogs are allosteric inhibitors that only block mTORC1; this incomplete blockade triggers a well-documented negative feedback loop via IRS1/2 that hyperactivates Akt (an mTORC2 target), paradoxically promoting cell survival[2]. Conversely, while dual PI3K/mTOR inhibitors suppress this feedback, their broad polypharmacology introduces significant off-target toxicity and confounds data when researchers need to isolate mTOR-specific dependencies[1]. Furthermore, substituting GDC-0349 with unoptimized early-generation ATP-competitive mTOR inhibitors introduces time-dependent CYP3A4 inhibition and rapid plasma clearance, which drastically skews pharmacokinetic profiles in in vivo combination studies[3].

Substitution Risk

Rapamycin / rapalogs
mTORC1‑only inhibition may induce Akt feedback activation, shifting downstream readouts compared to dual mTORC1/2 blockade.
Dual PI3K/mTOR inhibitors
Broader off‑target profile across PI3K isoforms may confound pathway‑specific interpretation and limit mechanistic clarity.
Other ATP‑competitive mTOR inhibitors
Kinase selectivity breadth and pharmacokinetic half‑life differ; direct substitution without re‑validation may alter model‑response endpoints.

mTOR Selectivity Over PI3K

GDC-0349 was engineered to decouple mTOR inhibition from PI3K blockade, a common challenge in kinase inhibitor development. Quantitative profiling demonstrates that GDC-0349 inhibits mTOR with a Ki of 3.8 nM while maintaining a >790-fold selectivity window over PI3Kα and showing less than 25% inhibition across 266 other kinases at 1 μM [1]. In contrast, dual inhibitors like PI-103 exhibit near-equivalent potency against PI3K isoforms (IC50 ~2-15 nM) and mTOR (IC50 ~30 nM) .

Evidence DimensionSelectivity ratio (mTOR vs PI3Kα)
Target Compound Data>790-fold selectivity for mTOR over PI3K
Comparator Or BaselinePI-103 (Dual inhibitor, ~0.1 to 1-fold selectivity)
Quantified Difference>790x greater selectivity margin for GDC-0349
ConditionsIn vitro kinase binding assays

Buyers requiring strict isolation of mTOR-dependent biology without confounding PI3K-mediated toxicity must procure GDC-0349 over dual-pathway inhibitors.

Kinase Selectivity
Head-to-head
GDC-0349
Ki (mTOR) = 3.8 nM; 790‑fold over PI3Kα; <25% kinome hit at 1 µM
Torin 1
IC50 mTORC2 = 10 nM; 1000‑fold over PI3K
Supports mTOR‑specific pathway interpretation with limited PI3K off‑target context.
Selectivity values from ATP‑competitive profiling; mTORC2 affinity differs vs. common comparator.

Optimized Free Plasma Clearance

The structural incorporation of an oxetane ring in GDC-0349 significantly enhances its metabolic stability compared to earlier lead compounds. In murine pharmacokinetic models, GDC-0349 demonstrated a free plasma clearance rate of 100 mL/min/kg[1]. When evaluated against its direct precursor, Compound 1b, which suffered from rapid degradation (clearance of 1818 mL/min/kg in mice), GDC-0349 exhibits an approximately 18-fold improvement in clearance reduction [1].

Evidence DimensionFree plasma clearance in mice
Target Compound Data100 mL/min/kg
Comparator Or BaselinePrecursor Compound 1b (1818 mL/min/kg)
Quantified Difference~18-fold reduction in plasma clearance
ConditionsIn vivo murine PK/PD study

For in vivo xenograft studies, this optimized clearance profile ensures sustained therapeutic exposure, reducing dosing frequency and animal handling artifacts.

Xenograft TGI
Head-to-head
GDC-0349
99% TGI at MTD; once‑daily oral dosing; MCF7‑neo/Her2 model
AZD8055
IC50 cell = 0.8 nM; requires twice‑daily dosing in xenograft
Reported tumor growth inhibition context; once‑daily schedule may reduce animal handling variables.
Model‑specific endpoint; body weight change remained <10% at highest dose.

Clean CYP3A4 & hERG Profile

A critical procurement differentiator for GDC-0349 is its clean safety profile regarding metabolic enzymes and cardiac ion channels. While earlier generation mTOR inhibitors (such as Compound R12) exhibited time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), GDC-0349 is completely devoid of this liability [1]. Furthermore, GDC-0349 displays no hERG channel inhibition (IC50 > 100 μM), effectively eliminating the cardiotoxicity risks that plague many small-molecule kinase inhibitors [2].

Evidence DimensionTime-dependent CYP3A4 inhibition
Target Compound DataDevoid of CYP3A4 inhibition
Comparator Or BaselinePrecursor Compound R12 (Exhibits time-dependent CYP3A4 inhibition)
Quantified DifferenceComplete elimination of CYP interaction
ConditionsIn vitro metabolic stability and hERG patch-clamp assays

Procurement of GDC-0349 is essential for combination therapy screening, as its lack of CYP3A4 inhibition prevents artificial drug-drug interaction data.

Plasma Clearance
Head-to-head
GDC-0349
Mouse CL = 100 mL/min/kg; Rat CL = 171 mL/min/kg
Lead compound 1
~10‑fold higher clearance (estimated >1000 mL/min/kg mouse)
Reduced clearance supports once‑daily oral dosing feasibility in preclinical models.
Clearance difference derived from structural optimization of the pyrido[3,4‑d]pyrimidine core.

Dual mTORC1/mTORC2 Inhibition

Unlike first-generation rapalogs that selectively inhibit mTORC1, GDC-0349 acts as an ATP-competitive inhibitor that suppresses both mTORC1 and mTORC2 complexes. In vivo pharmacodynamic studies confirm that GDC-0349 effectively inhibits downstream markers for both complexes, including phospho-4EBP1 (mTORC1) and phospho-Akt at Ser473 (mTORC2) [1]. Rapamycin, by contrast, fails to inhibit mTORC2, which often leads to a compensatory hyperactivation of Akt signaling that can artificially promote tumor cell survival [2].

Evidence DimensionPhospho-Akt (Ser473) suppression
Target Compound DataStrong suppression of p-Akt S473
Comparator Or BaselineRapamycin (Induces or fails to suppress p-Akt S473)
Quantified DifferenceComplete vs. partial mTOR pathway blockade
ConditionsIn vivo PK/PD biomarker analysis

Researchers must select GDC-0349 over rapalogs to achieve true mTOR pathway silencing without triggering compensatory survival mechanisms in oncology models.

Apoptosis Induction
Head-to-head
GDC-0349 (100 nM)
Significant increase in cell death and TUNEL+ apoptosis (p<0.05 vs control)
Rapamycin (100 nM)
Minimal apoptosis induction, not significantly different from control
Dual mTORC1/2 inhibition may enhance cell‑death endpoint vs mTORC1‑only inhibition in NSCLC models.
A549 and primary NSCLC‑1 cells; 48–72 h treatment; Trypan blue and TUNEL readouts.
Pan‑Model Efficacy
Reported
GDC-0349
Single‑agent activity in PTEN‑null (PC3), PI3K‑mutant (MCF7‑neo/Her2) and VHL‑mutant (786‑O) xenografts; QD or q3d dosing feasible
Everolimus
Limited single‑agent efficacy in PTEN‑deficient tumors; often requires combination
Broad tumor‑model response context across genetically distinct backgrounds.
Cross‑study comparison; model‑specific endpoint verification recommended.
Clinical Status
Class‑level
Phase I trial (NCT01627197) for solid tumors and Non‑Hodgkin's lymphoma; Torin 1, AZD8055, KU‑0063794 remain preclinical only.
Clinical development provides orthogonal evidence of drug‑like properties; may support translational research fit.
Class‑level inference; human tolerability data still under investigation.

In Vivo Oncology Xenograft Modeling

Driven by its optimized free plasma clearance (100 mL/min/kg) and lack of hERG toxicity, GDC-0349 is the preferred mTOR inhibitor for sustained oral dosing in murine xenograft models (e.g., MCF7-neo/Her2 or A549 lung cancer models). It allows researchers to achieve tumor stasis without the rapid compound degradation seen in earlier precursors [1].

Combination Therapy Screening

Because GDC-0349 is devoid of time-dependent CYP3A4 inhibition, it is an ideal candidate for combination screens (such as pairing with MEK inhibitors like GDC-0973). This ensures that any observed synergistic efficacy is due to true pathway convergence rather than pharmacokinetic drug-drug interactions [1].

Precision Pathway Deconvolution

With its >790-fold selectivity for mTOR over PI3Kα, GDC-0349 is perfectly suited for in vitro cellular assays designed to decouple mTOR-specific biological functions from the broader PI3K/Akt signaling network. This prevents the off-target phenotypic noise typically introduced by dual PI3K/mTOR inhibitors .

Application Fit

Application
Selection Property
Validation Focus
mTOR pathway dissection in PTEN/PI3K mutant models
Dual mTORC1/2 inhibition profile
Akt feedback activation monitoring; 4E‑BP1 and Akt Ser473 readouts
Kinome‑wide selective mTOR interrogation
Reported kinase selectivity window
PI3Kα off‑target verification; kinome profiling consistency
Translational pharmacodynamic biomarker studies
Clinical‑stage compound PK/PD context
Exposure–response model validation; biomarker modulation confirmation
mTOR‑dependent apoptosis mechanism research
Apoptosis endpoint response vs rapalogs
Cell death pathway endpoint validation; Akt‑feedback control assessment

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

452.25358890 Da

Monoisotopic Mass

452.25358890 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

579255I6O9

Wikipedia

Gdc-0349

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